molecular formula C20H21N3 B6303447 2-Ethyl-6-(4-methylphenyl)-3-(6-methyl-2-pyridinylamino)-pyridine CAS No. 2055683-28-6

2-Ethyl-6-(4-methylphenyl)-3-(6-methyl-2-pyridinylamino)-pyridine

Cat. No. B6303447
CAS RN: 2055683-28-6
M. Wt: 303.4 g/mol
InChI Key: IZYWUHJSQRNGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-6-(4-methylphenyl)-3-(6-methyl-2-pyridinylamino)-pyridine, often abbreviated as 2E6MPA, is a chemical compound that has been studied for its potential applications in scientific research and laboratory experiments. This compound is a member of the pyridine family, which is a class of heterocyclic aromatic compounds that is composed of a six-member ring structure with one nitrogen atom. 2E6MPA is a versatile compound, and has been studied for its potential uses in various fields, including drug development, biochemistry, and medicine.

Mechanism of Action

The mechanism of action of 2E6MPA is not fully understood. However, it is believed that this compound binds to specific receptors in the body, which then triggers a variety of biochemical and physiological effects. Additionally, 2E6MPA has been shown to inhibit the activity of certain enzymes, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
2E6MPA has been studied for its potential biochemical and physiological effects. This compound has been shown to have anti-inflammatory, analgesic, and anti-oxidant properties. Additionally, 2E6MPA has been shown to have a variety of neuroprotective effects, including the protection of neurons from oxidative stress, the prevention of neuronal death, and the promotion of neuronal regeneration.

Advantages and Limitations for Lab Experiments

2E6MPA has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and is stable under a variety of conditions. Additionally, 2E6MPA is relatively non-toxic and has a low potential for inducing side effects. However, 2E6MPA is limited in its use in laboratory experiments due to its low solubility in water and its low bioavailability.

Future Directions

There are several potential future directions for the study of 2E6MPA. These include the development of new synthesis methods for the compound, the investigation of its potential applications in drug development, and the further exploration of its biochemical and physiological effects. Additionally, further research is needed to understand the mechanism of action of 2E6MPA and to develop new methods for its delivery and administration. Finally, further research is needed to explore the potential advantages and limitations of 2E6MPA for use in laboratory experiments.

Synthesis Methods

2E6MPA can be synthesized through a variety of methods, including the condensation reaction of 2-ethyl-6-methylphenol and 6-methyl-2-pyridinylamine. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, and a base, such as sodium hydroxide. The reaction yields a white crystalline product, which is then purified and characterized using spectroscopic techniques.

Scientific Research Applications

2E6MPA has been studied for its potential applications in scientific research and laboratory experiments. This compound has been used as a model compound for studying the structure, reactivity, and properties of other pyridine-based compounds. Additionally, 2E6MPA has been studied for its potential use in drug development, as it is structurally similar to many known drugs.

properties

IUPAC Name

2-ethyl-6-(4-methylphenyl)-N-(6-methylpyridin-2-yl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3/c1-4-17-19(23-20-7-5-6-15(3)21-20)13-12-18(22-17)16-10-8-14(2)9-11-16/h5-13H,4H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYWUHJSQRNGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=N1)C2=CC=C(C=C2)C)NC3=CC=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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